molecular formula C17H14F2N2O2 B2669272 2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide CAS No. 1355832-55-1

2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide

Cat. No.: B2669272
CAS No.: 1355832-55-1
M. Wt: 316.308
InChI Key: PDSXRCUDNBZEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide is an organic compound with a complex structure, characterized by the presence of benzyloxy, cyano, and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate acylating agent under basic conditions.

    Introduction of the cyano group: This step involves the reaction of a suitable precursor with a cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions.

    Attachment of the difluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a difluorophenyl halide reacts with a nucleophile.

    Final coupling step: The intermediate compounds are then coupled under specific conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluorophenyl group.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the benzyloxy group can contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide: Characterized by the presence of benzyloxy, cyano, and difluorophenyl groups.

    2-(benzyloxy)-N-[cyano(2,4-dichlorophenyl)methyl]acetamide: Similar structure but with dichlorophenyl instead of difluorophenyl.

    2-(benzyloxy)-N-[cyano(2,4-dimethylphenyl)methyl]acetamide: Similar structure but with dimethylphenyl instead of difluorophenyl.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-2-phenylmethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c18-13-6-7-14(15(19)8-13)16(9-20)21-17(22)11-23-10-12-4-2-1-3-5-12/h1-8,16H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSXRCUDNBZEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.